Loxistatin acid
CAS No.: 76684-89-4
Cat. No.: VC21537248
Molecular Formula: C15H26N2O5
Molecular Weight: 314.38 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 76684-89-4 |
---|---|
Molecular Formula | C15H26N2O5 |
Molecular Weight | 314.38 g/mol |
IUPAC Name | (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
Standard InChI | InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 |
Standard InChI Key | SCMSYZJDIQPSDI-SRVKXCTJSA-N |
Isomeric SMILES | CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O |
SMILES | CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O |
Canonical SMILES | CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O |
Chemical Properties and Structure
Chemical Identity
Loxistatin acid possesses distinct chemical characteristics that define its biochemical behavior. According to the PubChem database, the compound is identified by the CID 54298536 . It has a well-defined molecular formula of C15H26N2O5 and a calculated molecular weight of 314.38 g/mol . The compound has several recognized synonyms in scientific literature and databases, which include SCHEMBL10933522 and the more descriptive chemical name (2S,3S)-3[[(1S)-3-Methyl-1-[[(3-methylbutyl)amino]carbonyl]butyl]amino]carbonyl]oxiranecarboxylic acid .
The IUPAC name for loxistatin acid is 3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid, which precisely describes its structural arrangement . For computational and database purposes, the compound is represented by the InChIKey SCMSYZJDIQPSDI-UNXYVOJBSA-N and can be described using the SMILES notation CC(C)CCNC(=O)C@HNC(=O)C1C(O1)C(=O)O .
Structural Features
The structural characteristics of loxistatin acid are fundamental to its biological function. The molecule contains an epoxide ring (oxirane) that is central to its mechanism of action as a protease inhibitor. This reactive epoxide group enables the compound to form a covalent bond with the thiol group in the active site of cysteine proteases, leading to irreversible inhibition .
Loxistatin acid incorporates specific stereochemistry that influences its biological activity. The compound features multiple chiral centers, with the 2S and 3S configuration in the epoxysuccinyl portion being particularly important for its inhibitory properties . The presence of both amide (carbamoyl) groups and a carboxylic acid moiety contributes to its interaction profile with target enzymes.
The molecular structure includes hydrophobic regions (including isopentyl and isobutyl groups) that likely contribute to its binding affinity and specificity for certain proteases . These structural elements collectively determine the compound's biochemical behavior, including its solubility, stability, and interactions with biological targets.
Biochemical Activity
Mechanism of Action
Loxistatin acid functions primarily as a cysteine protease inhibitor, exhibiting its effects through a specific mechanism that targets the active site of these enzymes. The compound's epoxide ring is central to this mechanism, as it reacts with the thiol group of the cysteine residue in the catalytic site of target proteases . This reaction results in the formation of a covalent bond, effectively blocking the enzyme's active site and preventing substrate binding and catalysis.
The inhibition is characterized as irreversible, meaning that once loxistatin acid binds to the target enzyme, the protease remains permanently inactivated . This irreversible nature distinguishes loxistatin acid from competitive inhibitors that can dissociate from their targets. The specificity of loxistatin acid for cysteine proteases over other classes of proteases (such as serine or aspartic proteases) makes it a valuable tool for selectively studying the roles of cysteine proteases in biological systems.
Enzyme Inhibition Profile
Loxistatin acid demonstrates inhibitory activity against a range of cysteine proteases, with particularly notable effects on papain . Research has shown that loxistatin acid effectively inhibits papain-like cysteine proteases, which are involved in various biological processes including protein degradation and cellular signaling pathways.
The efficacy of loxistatin acid as an inhibitor appears to be preserved in its metabolites. Studies have revealed that synthetic metabolite M-4b exhibits inhibitory activity against papain that is nearly equivalent to that of the parent compound loxistatin acid . This finding suggests that certain structural modifications of loxistatin acid may retain the essential features required for enzyme inhibition.
While related compounds like Aloxistatin (E-64d) have been documented to inhibit specific proteases such as cathepsins B and L, as well as calpain 1/2 , the precise inhibition profile of loxistatin acid across different cysteine proteases requires further investigation to establish comprehensive selectivity patterns.
Metabolic Fate
Metabolism in Organisms
The metabolic processing of loxistatin acid has been examined in animal models, providing insights into its biological transformation and clearance. Research conducted on 14C-labeled loxistatin administration in rats has revealed specific metabolic pathways and the distribution of metabolites . Following oral administration, loxistatin undergoes metabolism to produce several derivatives, with loxistatin acid itself being identified as a major metabolic product .
The metabolism of loxistatin to loxistatin acid represents an activation pathway, as loxistatin acid is considered the pharmacologically active form of the parent compound . This metabolic activation is an important consideration for understanding the compound's efficacy and biological activity when administered as loxistatin.
Research Applications
Experimental Uses
Loxistatin acid serves as an important research tool in biochemical and cellular studies due to its selective inhibition of cysteine proteases. The compound enables researchers to investigate the roles of specific cysteine proteases in various biological processes by selectively blocking their activity. This selective inhibition allows for the examination of enzyme function in complex biological systems without affecting other protease classes.
The compound has been utilized as a model compound in crystallographic and structural studies, providing insights into protease-inhibitor interactions . These structural investigations contribute to the understanding of the molecular basis for enzyme inhibition and can inform the design of novel inhibitors with optimized properties.
In cell biology research, loxistatin acid and related compounds have been employed to study proteolytic processes involved in cellular pathways, protein turnover, and disease mechanisms. The ability to selectively inhibit specific proteases makes loxistatin acid particularly valuable for dissecting complex biological systems where multiple proteases may be active simultaneously.
Comparison with Related Compounds
Loxistatin acid shares structural and functional similarities with several related protease inhibitors, but also exhibits distinct characteristics. One closely related compound is Aloxistatin (E-64d), which is described as an irreversible and membrane-permeable cysteine protease inhibitor . While both compounds target cysteine proteases, there are notable differences in their properties and applications.
Aloxistatin (E-64d) has a molecular formula of C17H30N2O5 and a molecular weight of 342.43 g/mol , which differs from loxistatin acid's formula (C15H26N2O5) and weight (314.38 g/mol) . This structural difference affects properties such as membrane permeability, with Aloxistatin being described specifically as membrane-permeable .
Another related compound mentioned in the literature is E-64, which belongs to the same family of epoxysuccinyl peptide protease inhibitors . The relationship between these compounds reflects a series of structural modifications designed to optimize properties such as cell permeability, stability, and target specificity.
The following table summarizes key comparisons between loxistatin acid and related compounds:
Understanding these relationships and differences is important for selecting the appropriate inhibitor for specific research applications and for interpreting results across studies that may use different but related compounds.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume